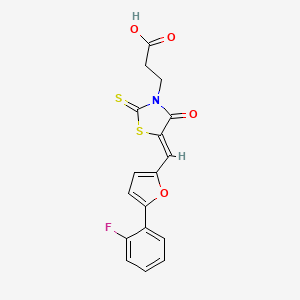

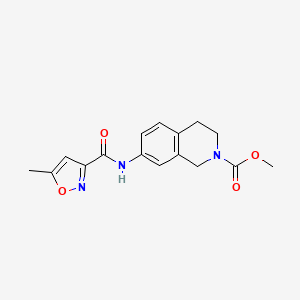

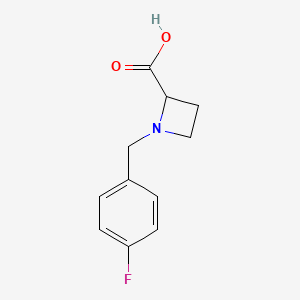

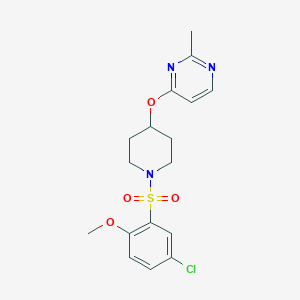

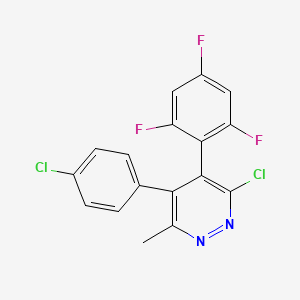

![molecular formula C24H15ClN4O2 B2846101 2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 612041-34-6](/img/structure/B2846101.png)

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

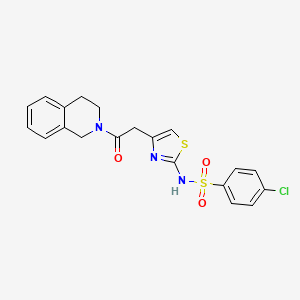

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It is an analogue of a natural cytotoxic agent ellipticine, which is known for its ability to bind non-covalently to DNA .

Mode of Action

The compound interacts with DNA through non-covalent binding . This interaction can lead to DNA duplex stabilization .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways, leading to cytotoxic effects . It has been reported to show antiviral activity against various viruses, including herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Pharmacokinetics

The compound’s cytotoxic effect against various human cancer cell lines suggests that it may have good bioavailability .

Result of Action

The compound’s action results in cytotoxic effects against various human cancer cell lines . Some derivatives of the compound have shown moderate cytotoxicity against human reproductive organ cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Biochemical Analysis

Biochemical Properties

Compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents . They are known to interact with various biomolecules, including enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Similar compounds have shown effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the chloro and ethyl groups at the appropriate positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity . The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for gene regulation studies.

Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.

B220: A synthetic derivative with high activity against herpes simplex virus type 1.

6H-indolo[2,3-b]quinoxaline derivatives: Various derivatives with antiviral and antibacterial properties.

Uniqueness

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a chloro group and an ethyl group at specific positions, which enhances its biological activity and specificity. This structural uniqueness allows it to interact with a broader range of biological targets compared to other similar compounds.

Properties

IUPAC Name |

2-[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN4O2/c25-14-9-10-20-17(13-14)21-22(27-19-8-4-3-7-18(19)26-21)28(20)11-12-29-23(30)15-5-1-2-6-16(15)24(29)31/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMXFYSBSGSTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![10-(4-methylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2846041.png)